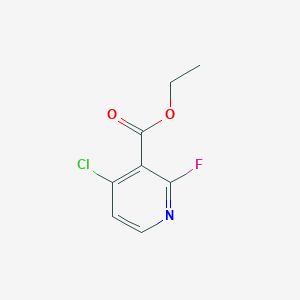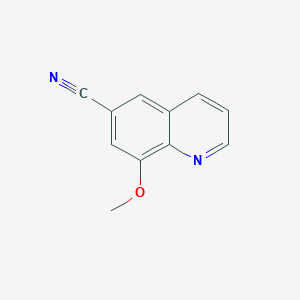
8-Methoxyquinoline-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxyquinoline-6-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s structure consists of a quinoline ring with a methoxy group at the 8th position and a carbonitrile group at the 6th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxyquinoline-6-carbonitrile typically involves the reaction of 8-methoxyquinoline with cyanogen bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the methoxy group at the 8th position activates the quinoline ring towards nucleophilic attack by the cyanogen bromide, resulting in the formation of the carbonitrile group at the 6th position .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methoxyquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-6-carboxylic acid derivatives.
Reduction: 8-Methoxyquinoline-6-amine and related compounds.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Methoxyquinoline-6-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Methoxyquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and disrupting their biological functions. Additionally, it can interfere with DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline-6-carbonitrile: Similar structure with a hydroxyl group instead of a methoxy group.
6-Methoxyquinoline: Lacks the carbonitrile group but has a similar quinoline core.
8-Methoxyquinoline: Lacks the carbonitrile group but has the same methoxy substitution.
Uniqueness
8-Methoxyquinoline-6-carbonitrile is unique due to the presence of both the methoxy and carbonitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C11H8N2O |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
8-methoxyquinoline-6-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-14-10-6-8(7-12)5-9-3-2-4-13-11(9)10/h2-6H,1H3 |
InChI-Schlüssel |
NHFKANJOGUAGKW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=CC(=C1)C#N)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbohydrazide](/img/structure/B12958746.png)
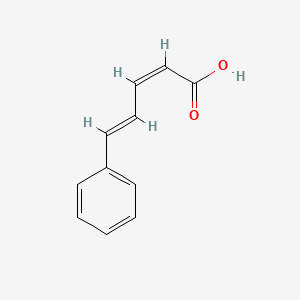
![5-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B12958758.png)
![2-Bromopyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B12958762.png)
![5-(1-Chloroethyl)furo[2,3-b]pyridine](/img/structure/B12958763.png)
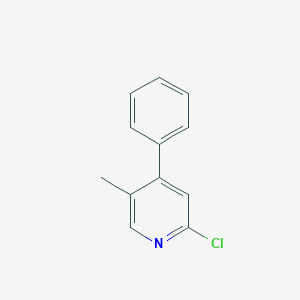
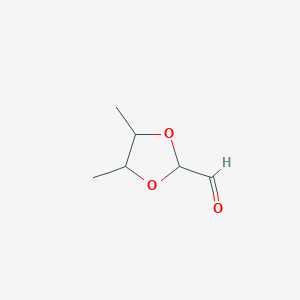

![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide dihydrochloride](/img/structure/B12958789.png)


![tert-Butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B12958816.png)

